6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a complex organic compound with the molecular formula C30H30O5. This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-phenyl-2H-chromen-2-one with 4-methoxybenzaldehyde under basic conditions, followed by alkylation with hexyl bromide .
Industrial Production Methods
large-scale synthesis would generally involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols .
Scientific Research Applications
6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-hexyl-7-methoxy-4-phenyl-chromen-2-one
- 6-hexyl-7-hydroxy-4-phenyl-chromen-2-one
- 6-hexyl-7-(2-oxo-2-phenyl-ethoxy)-4-phenyl-chromen-2-one
Uniqueness
6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H30O5 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
6-hexyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C30H30O5/c1-3-4-5-7-12-23-17-26-25(21-10-8-6-9-11-21)18-30(32)35-29(26)19-28(23)34-20-27(31)22-13-15-24(33-2)16-14-22/h6,8-11,13-19H,3-5,7,12,20H2,1-2H3 |
InChI Key |
SOBXRXQYMZRNMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC=C(C=C3)OC)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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